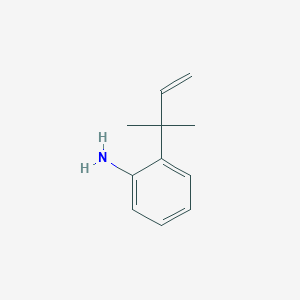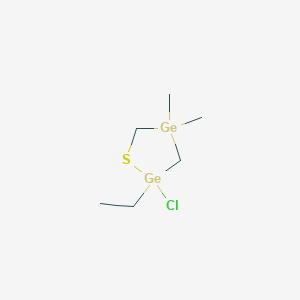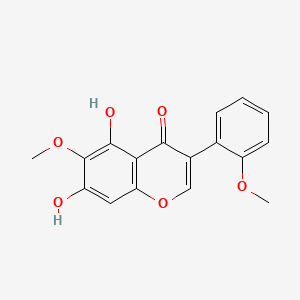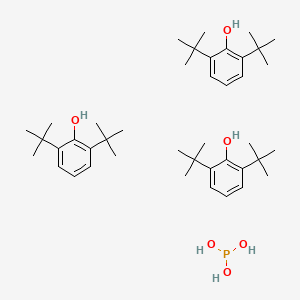
9H-Carbazole-3-carbonitrile, 9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-3-carbonitrile, 9-methyl- is an organic compound with the molecular formula C14H9N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a nitrile group at the 3-position and a methyl group at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-carbonitrile, 9-methyl- typically involves the following steps:
Nitration: Carbazole is first nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the nitrile group at the 3-position.
Methylation: Finally, the carbazole is methylated at the 9-position using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 9H-Carbazole-3-carbonitrile, 9-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrile group.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-3-carbonitrile, 9-methyl- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design.
Material Science: Employed in the development of novel materials with specific electronic properties.
Chemical Research: Utilized as a precursor in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 9H-Carbazole-3-carbonitrile, 9-methyl- depends on its application. In organic electronics, it functions as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole-3-carbonitrile: Lacks the methyl group at the 9-position.
9-Methylcarbazole: Lacks the nitrile group at the 3-position.
9H-Carbazole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 9H-Carbazole-3-carbonitrile, 9-methyl- is unique due to the presence of both the nitrile and methyl groups, which confer distinct electronic and steric properties. These modifications can influence its reactivity and interactions in various applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
91828-10-3 |
|---|---|
Molekularformel |
C14H10N2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
9-methylcarbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-16-13-5-3-2-4-11(13)12-8-10(9-15)6-7-14(12)16/h2-8H,1H3 |
InChI-Schlüssel |
FWJGUXCSLUENCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


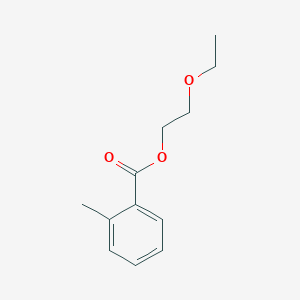
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
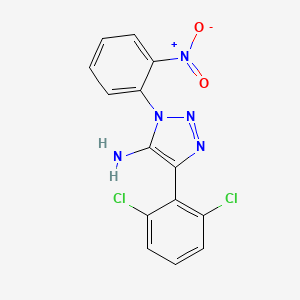
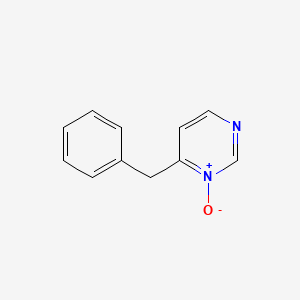
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
